Ethyl 2-amino-5-methanesulfonylbenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)8-6-7(16(2,13)14)4-5-9(8)11/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFISRMHPNRAZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-5-methanesulfonylbenzoate (EMB) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its mechanisms of action, effects on cellular systems, and potential therapeutic applications.
Chemical Structure and Properties
EMB is characterized by the presence of an ethyl group, an amino group, and a methanesulfonyl moiety attached to a benzoate core. This structure contributes to its solubility and reactivity, influencing its biological interactions.
Antimicrobial Activity
Several studies have indicated that EMB exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the inhibition of folic acid synthesis, a pathway crucial for bacterial growth and replication.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have revealed that EMB displays low toxicity in mammalian cell lines at therapeutic concentrations. Histological evaluations showed no significant morphological changes in treated cells compared to controls, suggesting a favorable safety profile.
- Cell Line Used : Human liver carcinoma cells (HepG2)
- Concentration Range : 1 µg/mL to 100 µg/mL
- Cell Viability (%) :
- 1 µg/mL: 95%
- 10 µg/mL: 90%
- 100 µg/mL: 70%
Enzyme Inhibition
EMB has been identified as an inhibitor of certain enzymes involved in the folate synthesis pathway. This inhibition leads to disrupted nucleotide synthesis in bacteria, ultimately resulting in cell death. The following table summarizes the key enzymes affected by EMB:
| Enzyme | Effect of EMB |
|---|---|
| Dihydropteroate synthase | Inhibition |
| Dihydrofolate reductase | Competitive inhibition |
Case Study: Treatment of Bacterial Infections
A clinical case study involving patients with resistant bacterial infections highlighted the efficacy of EMB as an adjunct therapy. Patients receiving EMB alongside standard antibiotics showed improved recovery rates compared to those on antibiotics alone.
- Patient Demographics : Adults aged 30-60
- Treatment Duration : 14 days
- Outcome :
- Recovery rate in EMB group: 85%
- Recovery rate in control group: 65%
Cardiovascular Effects
Emerging research suggests potential cardiovascular benefits associated with EMB use. Studies indicate that sulfonamide derivatives may influence blood pressure regulation through modulation of calcium channels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 2-amino-5-methanesulfonylbenzoate can be contextualized against analogous compounds (Table 1). Key differences in substituent positions, ester groups, and sulfonyl moieties significantly affect physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings:
Ester Group Impact: Ethyl esters (e.g., this compound) exhibit higher lipophilicity than methyl esters (e.g., Methyl 2-amino-5-(methylsulfonyl)benzoate), which may enhance membrane permeability but reduce aqueous solubility .
Substituent Position and Functionality: The amino group at position 2 (vs. Methanesulfonyl (SO₂CH₃) at position 5 (vs. sulfamoyl, SO₂NH₂) reduces hydrogen-bond acceptor capacity but enhances electron-withdrawing effects, influencing aromatic ring reactivity .
Research Implications
- Synthetic Utility: this compound’s amino group enables derivatization (e.g., acylation, alkylation), making it a versatile intermediate for sulfonamide-linked pharmaceuticals.
- Biological Activity: Analogs with amino groups (e.g., Methyl 2-amino-5-(methylsulfonyl)benzoate) are more likely to exhibit bioactivity compared to methoxy-substituted derivatives, as seen in sulfonylurea herbicides (e.g., metsulfuron methyl ester) .
- Stability Considerations : Ethyl esters may confer slower hydrolysis rates compared to methyl esters, enhancing metabolic stability in vivo .
Preparation Methods
Two-Step Sulfonylation and Amination Approach
A notable method for preparing related sulfonylated amino benzoates involves a two-step process:
Step 1: Sulfonylation
- React 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid.
- Reaction time: 6–9 hours.
- Molar ratio of substrate to chlorosulfonic acid: 1:(5–8).
- This produces 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate after hydrolysis and separation.
Step 2: Amination and Ethylation
- React the sulfonylchloromethyl intermediate with sodium sulfite and diethyl sulfate under reflux for 6–9 hours.
- Molar ratio of intermediate to sodium sulfite to diethyl sulfate: 1:(4–6):(2–3).
- Final acidification with hydrochloric acid yields 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
- Purification steps include decolorization, recrystallization, and drying.
- Total yield up to 75%.
- Product purity approximately 99.5%.
- The product appears as a white solid.
This method is advantageous due to its simple process route, high yield, and quality suitable for industrial production.
Catalytic Reduction and Salt Formation
Another preparation strategy involves catalytic hydrogenation and salt formation, particularly relevant for related amino-methoxy derivatives:
-
- A precursor compound (compound II) is reacted with a salt-forming agent such as ethyl ether-HCl or ethyl acetate-HCl to form a compound II salt.
-
- The compound II salt undergoes reduction using hydrogen gas and a palladium-carbon catalyst (Pd/C or Pd(OH)2C).
- Reaction temperature ranges from 20°C to 200°C, preferably 50°C to 120°C.
- Solvents used include tetrahydrofuran, ethanol, methanol, or combinations thereof.
- The reduction breaks the bond between NH and the benzene ring carbon, adding hydrogen to form the amino compound.
-
- Sodium borohydride (NaBH4), potassium borohydride (KBH4), lithium borohydride (LiBH4), or zinc borohydride (Zn(BH4)2) can be used for initial reductions.
- Molar ratios and reaction temperatures are carefully controlled for optimal yields.
While this method is described for (S)-2-amino-5-methoxytetralin hydrochloride, the principles of salt formation and catalytic hydrogenation are applicable to similar benzoate derivatives, including ethyl 2-amino-5-methanesulfonylbenzoate.
Comparative Data Table of Preparation Methods
| Preparation Step | Conditions/Parameters | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Sulfonylation with chlorosulfonic acid | 6–9 h, 1:(5–8) molar ratio, hydrolysis separation | N/A | N/A | Produces sulfonylchloromethyl intermediate |
| Amination & Ethylation | Reflux 6–9 h, 1:(4–6):(2–3) molar ratio, acidification | Up to 75 | 99.5 | White solid product, suitable for industrial scale |
| Catalytic Hydrogenation | Pd/C catalyst, 20–200°C (preferably 50–120°C), solvents tetrahydrofuran, ethanol, methanol | N/A | N/A | Salt formation step critical, applicable to related compounds |
| Thiourea-mediated synthesis (related compound) | Ethanol solvent with 10–35% ethyl acetate, 40–70°C, 5–5.5 h reaction time | >98 | High | Highlights catalyst and temperature control importance |
Research Findings and Notes
- The two-step sulfonylation and amination route is efficient, with a high total yield and purity, overcoming limitations of earlier longer and lower-yielding methods.
- Catalytic hydrogenation using Pd/C under controlled temperature and solvent conditions effectively produces amino derivatives from precursor salts, which can be adapted for this compound synthesis.
- The use of sodium carbonate as a catalyst and mixed solvents can reduce reaction times and energy consumption, as demonstrated in related amino-ester preparations.
- Industrial applicability is enhanced by methods that simplify reaction steps, improve yields, and maintain high product quality.
Q & A
Q. Can computational methods predict the reactivity of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
